[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-4-amine
- 3,5-dimethyl-1H-pyrazol-4-amine
- 1-methyl-3-propyl-1H-pyrazol-4-amine
Uniqueness
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-6-19-10-14(11(2)17-19)8-15-7-13-9-16-18(4)12(13)3/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
QQXKTQNDMZOYGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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